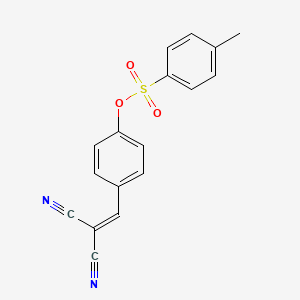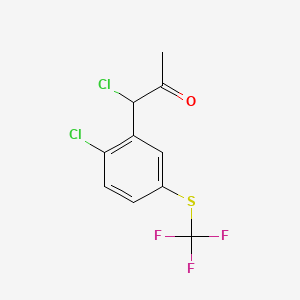![molecular formula C53H42N2 B14054981 9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)-: is a complex organic compound known for its unique structural properties. It is primarily used in organic electronics due to its robust structure and two perpendicularly arranged π systems . This compound is a derivative of spirobifluorene, which is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules .
Métodos De Preparación
The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- involves multiple steps. One common synthetic route includes the reaction of spirobifluorene with appropriate amine derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution: It undergoes substitution reactions with halogens or other electrophiles, forming halogenated or alkylated products.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or platinum complexes, and temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- exerts its effects involves its interaction with molecular targets through its π systems. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability . The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules .
Comparación Con Compuestos Similares
Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- stands out due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents . Similar compounds include:
- 9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetramine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-
- N2,N2’,N7,N7’-Tetrakis(3-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties .
Propiedades
Fórmula molecular |
C53H42N2 |
|---|---|
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
2-N,2-N,2-N',2-N'-tetrakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine |
InChI |
InChI=1S/C53H42N2/c1-35-13-21-39(22-14-35)54(40-23-15-36(2)16-24-40)43-29-31-47-45-9-5-7-11-49(45)53(51(47)33-43)50-12-8-6-10-46(50)48-32-30-44(34-52(48)53)55(41-25-17-37(3)18-26-41)42-27-19-38(4)20-28-42/h5-34H,1-4H3 |
Clave InChI |
NUFFNORDZJKGFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


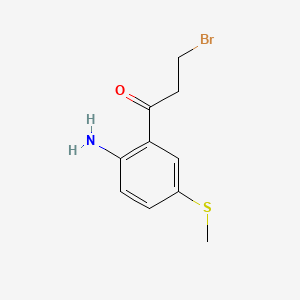
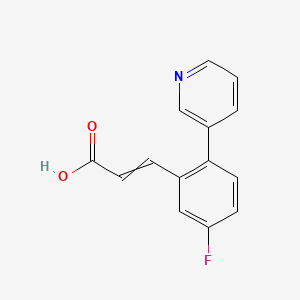
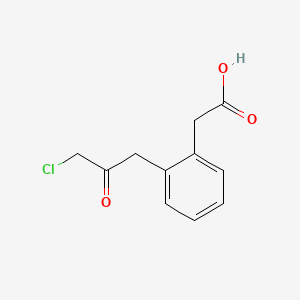
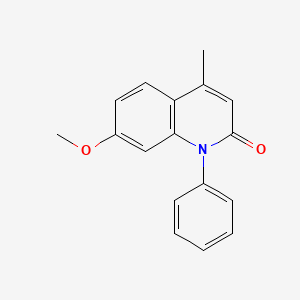

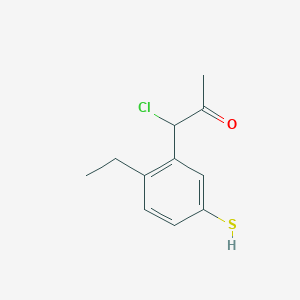
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)


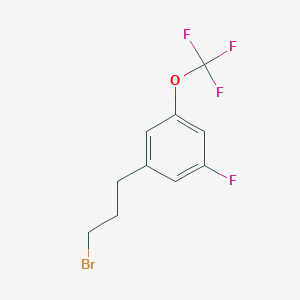
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
